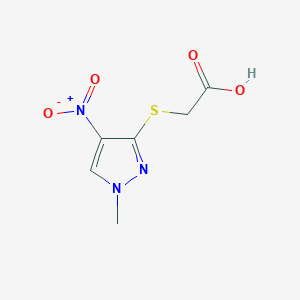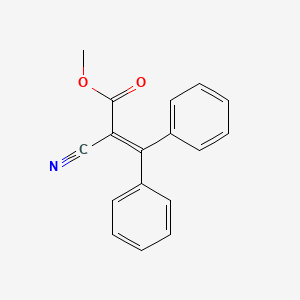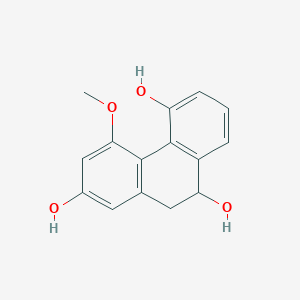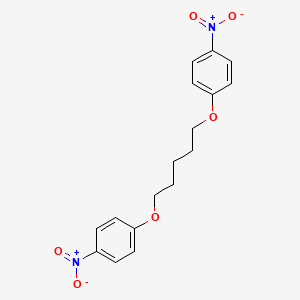
Propanedioic acid, (1-phenylethyl)-, diethyl ester
Vue d'ensemble
Description
Propanedioic acid, (1-phenylethyl)-, diethyl ester, commonly known as Phenylmalonic acid diethyl ester, is a chemical compound with the molecular formula C14H18O4. It is a colorless liquid with a fruity odor and is soluble in water and organic solvents. Phenylmalonic acid diethyl ester is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
Phenylmalonic acid diethyl ester acts as a nucleophile in organic reactions. It can undergo nucleophilic substitution reactions with electrophiles to form new bonds. It can also undergo decarboxylation to form benzyl alcohols. Phenylmalonic acid diethyl ester can also be used as a building block in the synthesis of more complex molecules.
Biochemical and Physiological Effects:
Phenylmalonic acid diethyl ester has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is a flammable liquid.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylmalonic acid diethyl ester has several advantages in lab experiments. It is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively inexpensive and readily available. However, it has some limitations. Phenylmalonic acid diethyl ester is sensitive to air and moisture, and it should be stored in a dry and cool place. It is also flammable, and adequate safety precautions should be taken when handling it.
Orientations Futures
Phenylmalonic acid diethyl ester has several potential future directions in scientific research. It can be used in the synthesis of new drugs and agrochemicals. It can also be used in the development of new materials with unique properties. Further research can be conducted to explore its potential applications in various fields such as medicine, agriculture, and materials science.
In conclusion, Phenylmalonic acid diethyl ester is a versatile and useful reagent in scientific research. Its unique properties make it a valuable tool for organic synthesis and drug development. Further research can be conducted to explore its potential applications in various fields.
Applications De Recherche Scientifique
Phenylmalonic acid diethyl ester has several applications in scientific research. It is used as a reagent in organic synthesis to create complex molecules. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Phenylmalonic acid diethyl ester has been used in the synthesis of antiviral drugs, anticancer agents, and insecticides.
Propriétés
IUPAC Name |
diethyl 2-(1-phenylethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-18-14(16)13(15(17)19-5-2)11(3)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGIWQYEYFCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437285 | |
| Record name | Propanedioic acid, (1-phenylethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, (1-phenylethyl)-, diethyl ester | |
CAS RN |
14618-12-3 | |
| Record name | Propanedioic acid, (1-phenylethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-5-[(Dimethylamino)methyl]-1H-tetrazol-1-ylbenzoic acid hydrochloride](/img/structure/B3047778.png)


![2-[(4-Methylpiperidin-1-yl)sulfonyl]ethanamine hydrochloride](/img/structure/B3047781.png)




![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)
![[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol](/img/structure/B3047796.png)


